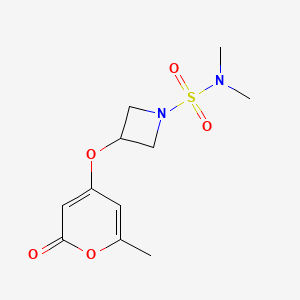
2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile is an organic compound characterized by the presence of amino, propylthio, tolyl, and dicarbonitrile groups attached to a pyridine ring. This complex molecule holds significant potential for various applications in scientific research, particularly in fields such as medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile typically involves multi-step reactions, starting with the construction of the pyridine core and subsequent functionalization to introduce the desired substituents. Common synthetic routes may include:
Pyridine Formation: : Starting with readily available precursors like acetonitrile and aldehydes, pyridine rings can be synthesized via cyclization reactions.
Introduction of the Propylthio Group: : Thiolation reactions, often using thiol reagents such as propylthiol in the presence of a base, help introduce the propylthio group.
Functionalization with Amino and Tolyl Groups: : Amination reactions can introduce amino groups, while Friedel-Crafts alkylation or arylation can add the tolyl group to the pyridine ring.
Dicarbonitrile Incorporation: : Cyanation reactions, commonly using cyanide sources like potassium cyanide, enable the addition of dicarbonitrile groups.
Industrial Production Methods
Industrial production methods may leverage more efficient and scalable processes, such as catalytic systems and continuous flow chemistry, to produce this compound in higher yields and purities. Optimization of reaction conditions, including temperature, solvent, and catalyst choice, plays a crucial role in enhancing the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: : The presence of multiple functional groups enables cyclization reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Typical reagents and conditions used in reactions involving this compound include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles and Electrophiles: : Various nucleophiles (e.g., amines, alcohols) and electrophiles (e.g., halogens, acyl chlorides).
Catalysts: : Palladium, platinum, or other transition metal catalysts.
Major Products Formed
Depending on the reaction conditions and reagents used, major products formed from reactions involving this compound can vary. Products may include oxidized derivatives, reduced forms, substituted pyridine compounds, and novel heterocycles.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile serves as a valuable building block for the synthesis of complex molecules and functional materials. Its unique functional groups allow for versatile chemical transformations, making it useful in creating new compounds with desirable properties.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of amino and nitrile groups suggests that it could interact with biological macromolecules, influencing biochemical pathways and exhibiting pharmacological activity.
Medicine
The compound's structure hints at potential applications in medicinal chemistry. Researchers may investigate its use as a precursor for developing therapeutic agents, particularly targeting diseases where its specific functional groups can modulate biological targets effectively.
Industry
In industrial applications, this compound could be utilized in the production of advanced materials. Its chemical properties may allow for the development of novel polymers, coatings, or catalysts.
Mechanism of Action
The mechanism by which 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile exerts its effects involves its ability to interact with various molecular targets. Its amino group may form hydrogen bonds with biomolecules, while the nitrile groups could participate in nucleophilic or electrophilic interactions. The propylthio and tolyl groups may enhance its lipophilicity, facilitating interactions with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylthio)-6-(p-tolyl)pyridine-3,5-dicarbonitrile: : Similar in structure but with a methylthio group instead of a propylthio group.
2-Amino-6-(propylthio)-4-phenylpyridine-3,5-dicarbonitrile: : Similar but with a phenyl group instead of a tolyl group.
2-Amino-4-(propylthio)-6-(p-tolyl)pyridine-3,5-dicarbonitrile: : A compound with similar functional groups but different positions on the pyridine ring.
Uniqueness
What sets 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile apart is the specific arrangement of its functional groups, which may confer unique reactivity and biological activity compared to its analogs. This uniqueness can be harnessed in designing novel compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-6-propylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h4-7H,3,8H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGKBYLYYCRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2806915.png)
![1-(2-chlorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2806909.png)
![6-amino-3-methyl-1-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)










![2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2806928.png)
